N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide
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Overview
Description
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide is a synthetic organic compound with the molecular formula C22H27NO4 and a molecular weight of 369.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxane Ring: The oxane ring is synthesized by reacting 4-methoxybenzyl alcohol with an appropriate epoxide under acidic or basic conditions to form the oxane ring structure.
Attachment of the Methoxyphenyl Group: The oxane ring is then functionalized with a 4-methoxyphenyl group through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 3-methylphenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced to form a more saturated ring system.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the oxane ring can produce a more saturated cyclic ether.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the target.
Comparison with Similar Compounds
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the oxane ring and the additional phenoxyacetamide moiety, making it less complex and potentially less versatile.
4-Methoxybenzyl Alcohol: A precursor in the synthesis of the target compound, it lacks the acetamide and phenoxy groups.
3-Methylphenoxyacetic Acid: Another precursor, it lacks the oxane ring and the methoxyphenyl group.
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-17-4-3-5-20(14-17)27-15-21(24)23-16-22(10-12-26-13-11-22)18-6-8-19(25-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJQBXBHZURUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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